Shmt-IN-1
Overview
Description
SHMT-IN-1 is a potent inhibitor of plasmodial serine hydroxymethyltransferase, an enzyme that plays a crucial role in cellular one-carbon metabolism. This compound has shown significant potential in antitumor activity and is being explored for its therapeutic applications .
Preparation Methods
The synthesis of SHMT-IN-1 involves several steps, including the use of specific reagents and conditions. One method involves the use of recombinant serine hydroxymethyltransferase in an enzymatic resolution process. The reaction conditions are optimized at a pH of 7.5 and a temperature of 45°C. Immobilized Escherichia coli cells with serine hydroxymethyltransferase activity are used to catalyze the reaction, yielding optically pure β-hydroxy-α-amino acids . Industrial production methods for this compound are not extensively documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
SHMT-IN-1 undergoes several types of chemical reactions, including transamination, β-elimination, and retro-aldol cleavage. These reactions are catalyzed by pyridoxal 5’-phosphate-dependent enzymes. Common reagents used in these reactions include tetrahydrofolate and serine. The major products formed from these reactions include glycine and 5,10-methylene tetrahydrofolate .
Scientific Research Applications
SHMT-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the catalytic mechanisms of pyridoxal 5’-phosphate-dependent enzymes. In biology, it is used to investigate the role of serine hydroxymethyltransferase in cellular one-carbon metabolism. In medicine, this compound is being explored for its potential as an antitumor agent. It has shown promise in inhibiting the growth of cancer cells by targeting serine hydroxymethyltransferase . In industry, this compound is used in the synthesis of optically pure β-hydroxy-α-amino acids, which are important intermediates in the production of pharmaceuticals .
Mechanism of Action
SHMT-IN-1 exerts its effects by inhibiting the activity of serine hydroxymethyltransferase. This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene tetrahydrofolate. By inhibiting this enzyme, this compound disrupts cellular one-carbon metabolism, leading to the inhibition of cell growth and proliferation. The molecular targets of this compound include the active site of serine hydroxymethyltransferase, where it binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
SHMT-IN-1 is unique in its potent inhibition of plasmodial serine hydroxymethyltransferase. Similar compounds include other inhibitors of serine hydroxymethyltransferase, such as (+)-SHIN-1, which has been developed as a human serine hydroxymethyltransferase inhibitor for cancer therapy. this compound has shown higher specificity and potency in inhibiting plasmodial serine hydroxymethyltransferase compared to other inhibitors .
References
Properties
IUPAC Name |
6-amino-4-cyclobutyl-4-(3,5-dichlorophenyl)-3-methyl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-9-15-17(24-23-9)25-16(22)14(8-21)18(15,10-3-2-4-10)11-5-12(19)7-13(20)6-11/h5-7,10H,2-4,22H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNNZCKKJSFKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3CCC3)C4=CC(=CC(=C4)Cl)Cl)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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